molecular formula C4H9ClF3NO B3001031 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride CAS No. 2162986-81-2

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride

Cat. No.: B3001031
CAS No.: 2162986-81-2
M. Wt: 179.57
InChI Key: GFGIIRXNIZILNM-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride is a fluorinated organic compound with the molecular formula C4H8F3NO·HCl. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of an amino group, a hydroxyl group, and three fluorine atoms attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride typically involves the reaction of 3,3,3-trifluoropropene with ammonia and formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including hydroamination and subsequent reduction, to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or imines.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often employ reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorobutanal, while reduction could produce trifluorobutylamine. Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. The amino and hydroxyl groups also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4,4,4-trifluorobutan-1-ol
  • 3-Amino-4,4,4-trifluorobutan-2-one
  • 3-Amino-4,4,4-trifluorobutylamine

Uniqueness

Compared to similar compounds, 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the same carbon backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, which are desirable properties in drug design and material science.

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-2(9)3(8)4(5,6)7;/h2-3,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGIIRXNIZILNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162986-81-2
Record name 3-amino-4,4,4-trifluorobutan-2-ol hydrochloride
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